1-(Thiophen-2-yl)hexan-1-amine hydrochloride
Overview
Description
1-(Thiophen-2-yl)hexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H18ClNS and its molecular weight is 219.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Materials
Research demonstrates the synthesis of polymers with electrochromic properties using thiophene derivatives. One study focused on a polymer precursor synthesized via a Knorr–Paal reaction, showcasing its ability to switch colors rapidly in response to electrical stimuli. This property is crucial for developing advanced electrochromic devices (ECDs), indicating potential in smart window applications and low-energy display technologies (Tarkuç et al., 2008).
Polymerization Initiators
Thiophene-based compounds have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light, offering a more efficient and environmentally friendly alternative to traditional photoinitiators. These compounds show significant potential in the field of photopolymerization, leading to high-efficiency polymerization under air and overcoming oxygen inhibition, which is a common challenge in the field (Zhang et al., 2015).
Synthesis of Novel Organic Compounds
Thiophene derivatives serve as key intermediates in generating structurally diverse libraries of compounds through alkylation and ring closure reactions. Such processes are foundational in medicinal chemistry for the development of new drugs and materials with enhanced properties. For example, the synthesis of a wide array of compounds from a thiophene-containing Mannich base demonstrates the versatility of thiophene derivatives in organic synthesis, leading to potential applications in drug discovery and development (Roman, 2013).
Optoelectronic Devices
Thiophene derivatives are integral to the synthesis of compounds for optoelectronic applications. A study illustrated the use of N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine in optoelectronic devices, emphasizing the importance of thiophene-based compounds in developing materials for electronic and photonic technologies (Chmovzh & Rakitin, 2021).
Properties
IUPAC Name |
1-thiophen-2-ylhexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSBICOHDSPFLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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